molecular formula C3H5Br B568861 Allyl-d5 bromide CAS No. 102910-37-2

Allyl-d5 bromide

Cat. No. B568861
CAS RN: 102910-37-2
M. Wt: 126.008
InChI Key: BHELZAPQIKSEDF-RHPBTXKOSA-N
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Description

Allyl-d5 Bromide is the labelled analogue of Allyl Bromide . It is used as a reagent in the synthesis of Resveratrol derivatives .


Synthesis Analysis

Allyl bromide can be synthesized by bromination or substitution . A model reaction was performed with an allylated compound under similar reaction conditions, and a deallylation product was observed .


Molecular Structure Analysis

The molecular formula of Allyl Bromide is CHBr . The average mass is 120.976 Da and the Monoisotopic mass is 119.957458 Da .


Chemical Reactions Analysis

Allyl Bromide is an electrophilic alkylating agent . It reacts with nucleophiles, such as amines, carbanions, alkoxides, etc., to introduce the allyl group .


Physical And Chemical Properties Analysis

Allyl Bromide is a clear liquid with an intense, acrid, and persistent smell . It is highly flammable . The density is 1.4±0.1 g/cm3, boiling point is 68.1±9.0 °C at 760 mmHg, vapour pressure is 153.5±0.1 mmHg at 25°C, enthalpy of vaporization is 30.2±0.0 kJ/mol, and flash point is -2.2±0.0 °C .

Scientific Research Applications

Weed Management in Agriculture In the context of agriculture, allyl-d5 bromide has been explored as an alternative to methyl bromide for weed control in polyethylene-mulched tomato production. Research demonstrates that allyl isothiocyanate, derived from this compound, can provide effective weed control comparable to methyl bromide, offering a viable alternative for sustainable agriculture practices (S. K. Bangarwa et al., 2012).

Photodissociation Dynamics The study of this compound in photodissociation dynamics provides insights into the mechanisms of chemical reactions initiated by light. Research in this area investigates the formation dynamics of Br and Cl atoms upon exposure to specific wavelengths, contributing to a deeper understanding of the photophysical properties and reaction pathways of allyl compounds, which is crucial for the development of photochemically driven processes and materials (Moonsoo Park et al., 2001).

Catalytic Enantioselective Reactions this compound plays a role in catalytic enantioselective reactions, such as the Nozaki-Hiyama allylation of ketones. This application demonstrates its utility in synthesizing chiral tertiary homoallylic alcohols, showcasing the wide scope and efficiency of this compound in facilitating access to chiral compounds. Such applications are essential for the production of enantioselective compounds, which have significant implications in pharmaceutical chemistry and material science (Xin-Ren Huang et al., 2009).

Visible-Light-Driven Catalysis The oxy-alkylation of allylamines with unactivated alkyl bromides and CO2 via visible-light-driven palladium catalysis highlights a novel application of this compound in organic synthesis. This process underscores the importance of this compound in facilitating environmentally friendly and efficient synthetic routes, further contributing to the advancement of green chemistry and sustainable industrial processes (Liang Sun et al., 2018).

Safety and Hazards

Allyl Bromide is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation, genetic defects, and cancer . It is toxic if swallowed or if inhaled .

Future Directions

Allyl Bromide has been used in the synthesis of Resveratrol derivatives . It has also been used in the unlocking of amides through simple treatment with allyl bromide, creating a common platform for accessing a diverse range of nitrogen-containing functional groups such as primary amides, sulfonamides, primary amines, N-acyl compounds (esters, thioesters, amides), and N-sulfonyl esters .

Mechanism of Action

Target of Action

Allyl-d5 bromide is primarily used as a reagent in the synthesis of various organic compounds, including polymers, pharmaceuticals, and perfumes . It is particularly useful in proteomics research . The compound’s primary targets are therefore the molecules it reacts with during these synthesis processes.

Mode of Action

This compound is an electrophilic alkylating agent . It undergoes nucleophilic substitution reactions, where a nucleophile, such as an amine or carbanion, attacks the electrophilic carbon in the allyl group . This reaction is often catalyzed by metals . For example, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, allyl bromide reacts with aldehydes in the presence of a Zn/ZnBr2 catalytic system .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, the compound participates in the Prins cyclisation, a key step in the formation of tetrahydropyran rings . These rings are prominent structural motifs in many natural products showing various biological activities .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can react with aldehydes to form 2,6-disubstituted 4-bromotetrahydropyrans . These compounds have various applications, from serving as structural motifs in natural products to potential activity as antiviral and anticancer agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst, such as Zn/ZnBr2, can significantly enhance its reactivity . Additionally, the solvent used can also affect the reaction. For example, the use of tetrahydrofuran (THF) has been shown to facilitate the formation of the Grignard reagent in reactions involving this compound .

properties

IUPAC Name

3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHELZAPQIKSEDF-RHPBTXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Why was allyl-d5 bromide chosen for this study on the allyl radical?

A1: this compound (C₃D₅Br) played a crucial role in confirming the identity and understanding the behavior of the allyl radical (C₃H₅). When this compound was flash photolyzed, the resulting spectrum displayed a noticeable shift in the diffuse band system compared to the spectrum obtained from regular allyl bromide (C₃H₅Br) []. This isotopic shift, caused by the difference in mass between hydrogen and deuterium, provided strong evidence that the observed bands indeed originated from the allyl radical.

Q2: What information about the allyl radical was gained from using this compound?

A2: The observed spectral shift using this compound confirmed the assignment of the diffuse band system to the allyl radical. Additionally, the diffuse nature of these bands, observed in both the regular and deuterated forms, indicated predissociation of the excited allyl radical. This observation allowed the researchers to determine an upper limit for the dissociation energy of the allyl radical, a key thermodynamic property [].

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